3-Methoxy-2-methylpropanal
Overview
Description
3-Methoxy-2-methylpropanal is an organic compound with the molecular formula C5H10O2. It is a colorless liquid characterized by a fruity odor. This compound is used in various applications, including perfumes and as a flavoring agent. It also serves as an important intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylpropan-1-ol with an oxidizing agent. The reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed:
Oxidation: 3-Methoxy-2-methylpropanoic acid.
Reduction: 3-Methoxy-2-methylpropan-1-ol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-Methoxy-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of fragrances, flavorings, and other industrial products
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group is reactive and can form covalent bonds with nucleophiles, leading to various biochemical effects. The methoxy group also contributes to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methoxypropanal: Similar structure but lacks the methyl group.
2-Methoxy-2-methylpropanal: Similar structure but with the methoxy group at a different position.
3-Methoxy-2-methylbutanal: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-Methoxy-2-methylpropanal is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its applications in various fields, including perfumery and organic synthesis, highlight its versatility and importance .
Properties
IUPAC Name |
3-methoxy-2-methylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEASUMNBOJEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310757 | |
Record name | 3-methoxy-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-08-7 | |
Record name | NSC231572 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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